p-Isopropylbenzaldehyde semicarbazone
CAS No.: 950-07-2
Cat. No.: VC13282514
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950-07-2 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | [(E)-(4-propan-2-ylphenyl)methylideneamino]urea |
| Standard InChI | InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+ |
| Standard InChI Key | GUYURJHCOAZNNL-NTUHNPAUSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/NC(=O)N |
| SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)N |
Introduction
Chemical Identity and Structural Properties
p-Isopropylbenzaldehyde semicarbazone belongs to the class of Schiff bases, characterized by the presence of a hydrazinecarboxamide group (-NH-C(=O)-NH₂) linked to an aromatic aldehyde. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol . The IUPAC name, [(E)-(4-propan-2-ylphenyl)methylideneamino]urea, reflects its stereochemical configuration, where the isopropyl group occupies the para position on the benzaldehyde ring .
Spectroscopic and Crystallographic Data
The compound’s structure has been confirmed through multiple analytical techniques:
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Infrared (IR) Spectroscopy: Strong absorption bands at 1582 cm⁻¹ (C=N stretch) and 805 cm⁻¹ (C=S stretch in thiosemicarbazone analogs) confirm imine bond formation .
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 7.39–7.49 ppm correspond to aromatic protons, while the imine proton (HC=N) resonates at δ 8.13 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 205.26 aligns with the theoretical molecular weight.
Table 1: Physicochemical Properties of p-Isopropylbenzaldehyde Semicarbazone
| Property | Value |
|---|---|
| CAS No. | 950-07-2 |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | [(E)-(4-propan-2-ylphenyl)methylideneamino]urea |
| Melting Point | 204–205°C (decomposes) |
| Solubility | Ethanol, DMSO, Methanol |
Synthesis and Reaction Mechanisms
The synthesis involves a condensation reaction between p-isopropylbenzaldehyde and semicarbazide hydrochloride under acidic conditions. A typical protocol involves:
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Dissolving p-isopropylbenzaldehyde (0.1 mol) in ethanol.
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Adding semicarbazide hydrochloride (0.1 mol) and sodium acetate (0.2 mol) as a catalyst.
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Refluxing the mixture at 80°C for 3–4 hours to form the semicarbazone derivative .
The reaction proceeds via nucleophilic attack of the semicarbazide’s amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine (C=N) bond.
Metal Complexation and Coordination Chemistry
p-Isopropylbenzaldehyde semicarbazone acts as a bidentate ligand, coordinating through the imine nitrogen and carbonyl oxygen. Studies report complexes with Mn(II), Fe(III), and Pd(II) ions, which exhibit enhanced bioactivity compared to the free ligand .
Synthesis of Metal Complexes
Example: [Mn(L1)₂Cl₂] Synthesis :
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MnCl₂·4H₂O (0.002 mol) is dissolved in methanol.
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A methanolic solution of p-isopropylbenzaldehyde semicarbazone (0.004 mol) is added dropwise.
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The mixture is refluxed for 3 hours, yielding a white precipitate.
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The product is filtered, washed with methanol, and dried under vacuum.
Table 2: Selected Metal Complexes and Their Properties
| Complex | Metal Ion | Geometry | Biological Activity |
|---|---|---|---|
| [Mn(L1)₂Cl₂] | Mn(II) | Octahedral | Moderate antimicrobial |
| [Fe(L1)₂Cl₂] | Fe(III) | Octahedral | High antioxidant |
| [Pd(L3)₂] | Pd(II) | Square planar | Cytotoxic (IC₅₀ = 12 μM) |
Industrial and Research Applications
Beyond pharmacology, p-isopropylbenzaldehyde semicarbazone serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume